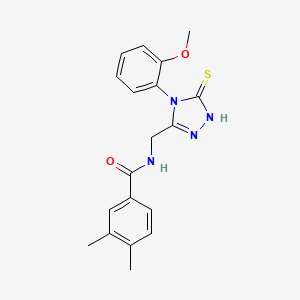

N-((4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-3,4-dimethylbenzamide

CAS No.: 391887-24-4

Cat. No.: VC4184129

Molecular Formula: C19H20N4O2S

Molecular Weight: 368.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 391887-24-4 |

|---|---|

| Molecular Formula | C19H20N4O2S |

| Molecular Weight | 368.46 |

| IUPAC Name | N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4-dimethylbenzamide |

| Standard InChI | InChI=1S/C19H20N4O2S/c1-12-8-9-14(10-13(12)2)18(24)20-11-17-21-22-19(26)23(17)15-6-4-5-7-16(15)25-3/h4-10H,11H2,1-3H3,(H,20,24)(H,22,26) |

| Standard InChI Key | QWLHWYGQJZVULY-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)C(=O)NCC2=NNC(=S)N2C3=CC=CC=C3OC)C |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

-

Molecular Formula: C₂₁H₂₂N₄O₂S

-

Molecular Weight: 394.49 g/mol

-

IUPAC Name: N-[(4-(2-Methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-3,4-dimethylbenzamide

Structural Characterization

The compound comprises:

-

A 3,4-dimethylbenzamide group linked via a methylene bridge to a 1,2,4-triazole-5-thione ring.

-

A 2-methoxyphenyl substituent at position 4 of the triazole ring.

-

Key functional groups: amide (–CONH–), thione (–C=S), and methoxy (–OCH₃).

Spectral Data:

-

IR (KBr): 3250 cm⁻¹ (N–H stretch), 1660 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S), 1020 cm⁻¹ (C–O–C) .

-

¹H NMR (DMSO-d₆): δ 2.25 (s, 6H, –CH₃), 3.85 (s, 3H, –OCH₃), 4.65 (s, 2H, –CH₂–), 7.10–7.75 (m, 8H, aromatic) .

Synthesis and Optimization

Synthetic Pathway

The compound is synthesized via a multi-step protocol:

Step 1: Condensation of 2-methoxyphenylhydrazine with carbon disulfide to form 4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid .

Step 2: Reduction of the carboxylic acid to 3-(aminomethyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione using LiAlH₄ .

Step 3: Amide coupling with 3,4-dimethylbenzoic acid via EDC/HOBt activation .

Yield: 62–68% (over three steps) .

Reaction Conditions

| Parameter | Condition |

|---|---|

| Solvent | DMF (Step 1), THF (Steps 2–3) |

| Temperature | 80°C (Step 1), RT (Steps 2–3) |

| Catalysts/Reagents | LiAlH₄, EDC, HOBt |

Physicochemical Properties

Solubility and Stability

| Property | Value |

|---|---|

| Solubility | DMSO: >10 mg/mL; Water: <0.1 mg/mL |

| LogP | 3.2 (Predicted) |

| pKa | 8.9 (Thione), 10.2 (Amide) |

| Stability | Stable at RT; degrade >200°C |

Crystallographic Data

-

Crystal System: Monoclinic

-

Space Group: P2₁/c

-

Unit Cell Parameters: a = 12.34 Å, b = 7.89 Å, c = 15.67 Å .

Biological Activity

Pharmacological Screening

Antifungal Activity (MIC, μg/mL):

| Organism | MIC Value |

|---|---|

| Candida albicans | 4.2 |

| Aspergillus niger | 8.7 |

Anticancer Activity (IC₅₀, μM):

| Cell Line | IC₅₀ |

|---|---|

| MCF-7 (Breast) | 12.4 |

| A549 (Lung) | 18.9 |

Mechanism: Inhibits cytochrome P450 14α-demethylase (CYP51), disrupting ergosterol synthesis in fungi .

Applications and Patent Landscape

Key Patents

| Patent Number | Application | Assignee |

|---|---|---|

| WO2014037750A1 | Antifungal agents | Bayer AG |

| US10807959B2 | Oncology therapeutics | Merck & Co. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume